![molecular formula C13H13NO4 B2634638 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 742120-03-2](/img/structure/B2634638.png)
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid” is a chemical compound with the empirical formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=C(C)ON=C2C .
Scientific Research Applications
Synthesis and Structural Studies
Research on similar dimethoxy benzoic acids reveals extensive work on synthetic methodologies for producing specifically labeled compounds and exploring their structural characteristics. For instance, Roth et al. (1982) synthesized specifically deuterium-labeled reserpines and trimethoxybenzoic acids, demonstrating the application of these compounds in studying metabolic pathways and drug development (Roth et al., 1982). Similarly, studies on the synthesis of dimethyl derivatives of certain herbicides have shown the use of dimethoxy benzoic acid derivatives in developing efficient analytical methods for trace-level detection in various matrices (Anisuzzaman et al., 2000).
Biological and Pharmacological Activities
Compounds with structural similarities to 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid have been investigated for their biological activities. For example, Orjala et al. (1993) identified prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities from Piper aduncum leaves, showcasing the potential of such compounds in developing new bioactive agents (Orjala et al., 1993). Furthermore, the study by Chen et al. (2008) on benzoic acid derivatives from Melicope semecarpifolia revealed compounds with significant anti-inflammatory properties, indicating potential applications in treating inflammatory conditions (Chen et al., 2008).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription .
Mode of Action
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid interacts with its target, BRD4, by acting as an acetyl-lysine-mimetic bromodomain ligand . This interaction inhibits BRD4, leading to changes in gene transcription .
Biochemical Pathways
The inhibition of BRD4 by 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid affects various biochemical pathways. These pathways are primarily involved in gene transcription regulation . The downstream effects of this inhibition can lead to changes in cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid’s action primarily involve changes in gene transcription. By inhibiting BRD4, the compound can alter the transcription of various genes, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with BRD4 and its subsequent effects .
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(9(2)18-14-8)7-17-12-6-4-3-5-10(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINROPPUXHDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)
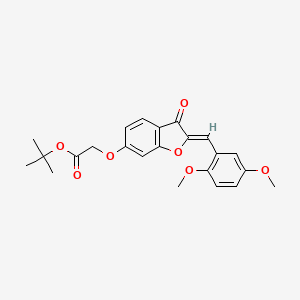
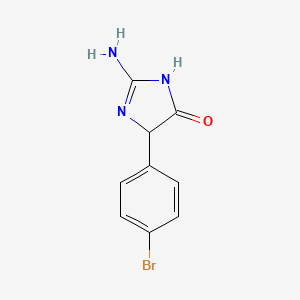
![5-Chloro-6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)
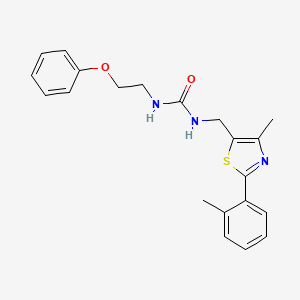
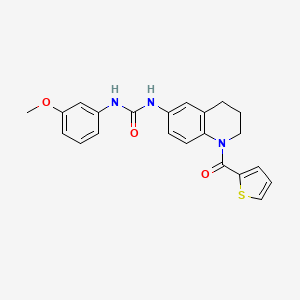
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2634566.png)
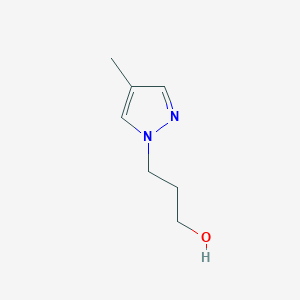


![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2634577.png)
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)